molecular formula C12H14N6 B14419429 N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine CAS No. 83366-42-1

N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine

Cat. No.: B14419429
CAS No.: 83366-42-1
M. Wt: 242.28 g/mol
InChI Key: NMZWMYFVAHXVKM-UHFFFAOYSA-N
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Description

N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is a chemical compound belonging to the pyrimidine family This compound is characterized by the presence of a phenyldiazenyl group attached to the pyrimidine ring, along with two methyl groups at the N4 and N6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at ambient temperature for several hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the chloro positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83366-42-1

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

4-N,6-N-dimethyl-5-phenyldiazenylpyrimidine-4,6-diamine

InChI

InChI=1S/C12H14N6/c1-13-11-10(12(14-2)16-8-15-11)18-17-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16)

InChI Key

NMZWMYFVAHXVKM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=N1)NC)N=NC2=CC=CC=C2

Origin of Product

United States

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